molecular formula C12H13F2NO3 B2841588 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid CAS No. 1025059-05-5

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid

Katalognummer B2841588
CAS-Nummer: 1025059-05-5
Molekulargewicht: 257.237
InChI-Schlüssel: BNAVPWVXJNYXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid, also known as DFEAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFEAA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which has been widely used for the treatment of pain and inflammation. However, DFEAA has shown to have better pharmacological properties than diclofenac, making it a promising candidate for the development of new drugs.

Wirkmechanismus

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. This compound selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it accessible for research purposes. Additionally, this compound has been extensively studied in animal models, providing a wealth of information on its pharmacological properties. However, one limitation of this compound is its selectivity for COX-2, which may limit its therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its development as a therapeutic agent.

Zukünftige Richtungen

Future research on 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Additionally, further studies on the pharmacokinetics and toxicology of this compound are needed to determine its safety and efficacy in humans. Future research should also explore the use of this compound in combination with other drugs for the treatment of various inflammatory diseases and cancer. Finally, the development of new synthetic analogs of this compound may provide new insights into its pharmacological properties and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid involves the reaction of 3,4-difluoroaniline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with ethyl chloroformate and N-ethylacetamide to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.

Wissenschaftliche Forschungsanwendungen

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested in various animal models, including mice and rats, and has shown promising results in reducing pain and inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs.

Eigenschaften

IUPAC Name

2-[acetyl(ethyl)amino]-2-(3,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-3-15(7(2)16)11(12(17)18)8-4-5-9(13)10(14)6-8/h4-6,11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAVPWVXJNYXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C1=CC(=C(C=C1)F)F)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.